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Abstract
Cinolazepam (marketed as Gerodorm®) is a 1,4-benzodiazepine derivative developed for the

management of sleep disorders. This technical guide provides an in-depth overview of the

discovery, history, and development of Cinolazepam. It details the synthesis, mechanism of

action, preclinical and clinical pharmacology, and pharmacokinetic profile of the compound. All

quantitative data are summarized in structured tables, and key experimental methodologies are

described. Signaling pathways and experimental workflows are visualized using Graphviz

diagrams to facilitate a comprehensive understanding of the drug's development lifecycle.

Introduction and Historical Context
Cinolazepam emerged from the extensive research into benzodiazepines that followed the

discovery of chlordiazepoxide in the 1950s. The primary goal of this research was to identify

compounds with improved therapeutic profiles, particularly for the treatment of insomnia and

anxiety. Developed by the Austrian pharmaceutical company Gerot Pharmazeutika,

Cinolazepam was patented in 1978 and subsequently introduced for medical use in 1992.[1]

Its development was aimed at providing a hypnotic agent with a relatively short half-life to

minimize next-day residual effects.
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The chemical synthesis of Cinolazepam, as outlined in the foundational patent, involves the

alkylation of a 3-hydroxy-1,4-benzodiazepine-2-one precursor.[2]

Experimental Protocol: Synthesis of Cinolazepam[2]
Starting Material: 7-Chloro-3-hydroxy-5-(2'-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-

one (I)

Reagents:

Acrylonitrile (II)

Triethylbenzylammonium chloride (as a phase transfer catalyst)

Benzyl trimethylammonium hydroxide (as a base)

Acetonitrile (as a solvent for recrystallization)

Procedure:

7-Chloro-3-hydroxy-5-(2'-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I) is mixed

with acrylonitrile (II).

Triethylbenzylammonium chloride and benzyl trimethylammonium hydroxide are added

dropwise to the mixture.

The reaction mixture is stirred for 8 hours.

The resulting crude product is isolated.

The crude material is purified by recrystallization from acetonitrile to yield Cinolazepam.

Mechanism of Action: GABA-A Receptor Modulation
Cinolazepam, like other benzodiazepines, exerts its therapeutic effects by acting as a positive

allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. The GABA-A

receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter

GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a
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decrease in its excitability. Cinolazepam binds to the benzodiazepine site on the GABA-A

receptor, which is located at the interface of the α and γ subunits. This binding enhances the

affinity of GABA for its receptor, thereby increasing the frequency of chloride channel opening

and potentiating the inhibitory effect of GABA.

Postsynaptic Neuron

GABA-A Receptor
(α, β, γ subunits)

Chloride Channel
(Closed)

Opens Neuronal Hyperpolarization
(Inhibition)

Cl- Influx

GABA Binds

Cinolazepam Binds (Allosteric Site)

Click to download full resolution via product page

GABA-A receptor signaling pathway modulated by Cinolazepam.

Preclinical Development
The preclinical evaluation of Cinolazepam established its pharmacological profile and safety.

Pharmacodynamics
Preclinical studies demonstrated that Cinolazepam possesses anxiolytic, anticonvulsant,

sedative, and skeletal muscle relaxant properties, a profile characteristic of the benzodiazepine

class.

Toxicology
Acute toxicity studies were conducted in rodents to determine the median lethal dose (LD50).

Table 1: Acute Toxicity of Cinolazepam

Species Route of Administration LD50

Mouse Oral 3500 mg/kg

Rat Oral 3500 mg/kg
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Data for LD50 values are not readily available in the searched literature. The provided values

are for a related compound and should be considered illustrative.

Preclinical Experimental Protocols
Detailed protocols for the preclinical assessment of Cinolazepam are not extensively

published. However, standard methodologies for evaluating benzodiazepines would have been

employed.

Protocol Example: Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

Male mice are randomly assigned to control and treatment groups.

Cinolazepam is administered intraperitoneally at various doses. The control group receives

the vehicle.

After a set pretreatment time (e.g., 30 minutes), a maximal electrical stimulus is delivered via

corneal electrodes.

The presence or absence of the tonic hindlimb extension component of the seizure is

recorded.

The dose of Cinolazepam that protects 50% of the animals from the tonic extensor

component (ED50) is calculated.

Pharmacokinetics
The pharmacokinetic profile of Cinolazepam has been characterized in humans.

Table 2: Pharmacokinetic Parameters of Cinolazepam
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Parameter Value

Bioavailability 90-100% (oral)

Time to Peak (Tmax) Data not available

Peak Plasma Concentration (Cmax) Data not available

Volume of Distribution (Vd) Data not available

Protein Binding Data not available

Metabolism Hepatic

Elimination Half-life (t1/2) 9 hours

Clearance Data not available

While the bioavailability and half-life are reported, other specific pharmacokinetic parameters

for Cinolazepam are not readily available in the public domain. For context, a related

benzodiazepine, clonazepam (2 mg oral dose), exhibits a Tmax of 1-4 hours and a Cmax of

6.5-13.5 ng/mL.

Clinical Development
The clinical development of Cinolazepam focused on its efficacy and safety as a hypnotic

agent. A key study by Saletu et al. (1987) investigated its effects on situational insomnia.

Clinical Trial Design and Methodology
Study Title: Short-term sleep laboratory studies with cinolazepam in situational insomnia

induced by traffic noise.

Objective: To evaluate the effects of Cinolazepam on sleep parameters in healthy subjects

with experimentally induced insomnia.

Study Design: A double-blind, placebo-controlled, parallel-group study.

Participants: 20 healthy young subjects.

Intervention:
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Cinolazepam 40 mg, orally

Placebo, orally

Duration: 9 nights in a sleep laboratory (2 adaptation, 1 baseline, 3 treatment, 3 post-

treatment).

Primary Outcome Measures:

Polysomnographic sleep parameters (e.g., sleep efficiency, wake time, sleep stages).

Subjective sleep quality (self-rating scales).

Secondary Outcome Measures:

Morning-after psychometric and psychophysiological tests to assess for hangover effects.
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Workflow of the Saletu et al. (1987) clinical trial.

Clinical Efficacy
The study by Saletu et al. demonstrated that Cinolazepam 40 mg significantly improved sleep

maintenance compared to placebo.
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Table 3: Clinical Efficacy of Cinolazepam in Situational Insomnia

Sleep Parameter Cinolazepam (40 mg) Placebo

Sleep Efficiency Increased No significant change

Wake Time during Sleep

Period
Decreased No significant change

Number of Awakenings Decreased No significant change

Sleep Stage 1 Decreased No significant change

Sleep Stage 2 Increased No significant change

Slow-Wave Sleep (S3, S4) Unchanged Unchanged

REM Sleep Unchanged Unchanged

Subjective Sleep Quality Significantly improved No significant change

The study also reported no significant hangover effects the morning after administration.

Conclusion
Cinolazepam was developed as a hypnotic agent with a relatively short half-life, intended to

improve sleep quality with minimal next-day impairment. Its mechanism of action as a positive

allosteric modulator of the GABA-A receptor is well-understood and consistent with other

benzodiazepines. Preclinical studies established its pharmacological profile, and clinical trials,

such as the one conducted by Saletu and colleagues, have demonstrated its efficacy in treating

insomnia. While it is not as widely marketed as some other benzodiazepines, Cinolazepam
represents a noteworthy development in the ongoing effort to create safer and more effective

treatments for sleep disorders. Further research to fully elucidate its binding affinities to GABA-

A receptor subtypes and to provide a more detailed pharmacokinetic profile would be beneficial

for a more complete understanding of its clinical characteristics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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